molecular formula C6H11BrO B1400147 3-(Bromomethyl)-3-methyloxolane CAS No. 15833-76-8

3-(Bromomethyl)-3-methyloxolane

Cat. No.: B1400147
CAS No.: 15833-76-8
M. Wt: 179.05 g/mol
InChI Key: XPQOXNXJHMCUCI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the oxolane ring

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are organoboron reagents .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 3-(Bromomethyl)-3-methyloxolane would likely interact with its targets through a process called transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium . The exact mode of action of this compound would depend on the specific reaction conditions and the other compounds present.

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic compounds . These reactions are key steps in many biochemical pathways, particularly those involved in the production of pharmaceuticals and biologically active compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, organic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on a variety of factors, including the specific enzymes present in the body and the compound’s chemical structure .

Result of Action

Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature of the reaction, and the presence of a suitable catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-methyloxolane typically involves the bromination of 3-methyl-3-methyloxolane. One common method is the reaction of 3-methyl-3-methyloxolane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of bromine and appropriate catalysts in a continuous flow setup ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-3-methyloxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Products include methyl-substituted oxolanes.

Scientific Research Applications

3-(Bromomethyl)-3-methyloxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    3-(Chloromethyl)-3-methyloxolane: Similar in structure but with a chlorine atom instead of bromine.

    3-(Hydroxymethyl)-3-methyloxolane: Contains a hydroxyl group instead of a bromomethyl group.

    3-(Methyl)-3-methyloxolane: Lacks the bromomethyl group, making it less reactive.

Uniqueness: 3-(Bromomethyl)-3-methyloxolane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and hydroxy analogs. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

3-(bromomethyl)-3-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(4-7)2-3-8-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQOXNXJHMCUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-76-8
Record name 3-(bromomethyl)-3-methyloxolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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